6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-3-6-17(25)23(20-12)11-14-7-9-22(10-8-14)16-5-4-15-19-18-13(2)24(15)21-16/h3-6,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBPAVOBJVFGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key pharmacophoric elements, such as the [1,2,4]triazolo[4,3-b]pyridazine core or dihydropyridazinone motifs. Below is a detailed comparison with three related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure and Bioactivity: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound and AZD5153 is associated with bromodomain and extraterminal (BET) protein inhibition, a mechanism critical in oncology . AZD5153’s bivalent binding enhances potency, suggesting that the target compound’s piperidine linker could similarly stabilize target interactions.
Substituent Effects: Methyl Groups: The methyl group at the triazolopyridazine position in the target compound may improve metabolic stability compared to AZD5153’s methoxy group, which could enhance oxidative metabolism . Linker Chemistry: The piperidin-4-ylmethyl linker in the target compound differs from AZD5153’s phenoxy-piperidine-piperazine system. This structural variation may alter solubility or blood-brain barrier penetration.
Synthetic Accessibility: highlights methods for synthesizing [1,2,4]triazolo[4,3-b]pyridazine ethers via sodium hydride-mediated coupling . Similar strategies may apply to the target compound, though the dihydropyridazinone moiety would require additional steps.
Unresolved Questions: No direct data exist for the target compound’s density, melting point, or in vitro activity. The compound in (C12H16N6) shares a triazolopyridazine core but lacks reported bioactivity, emphasizing the need for empirical testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
